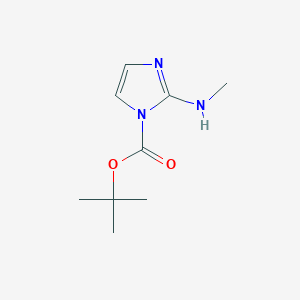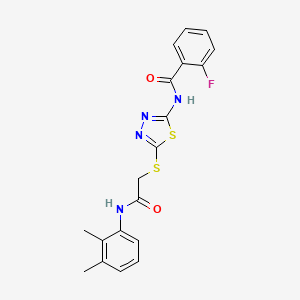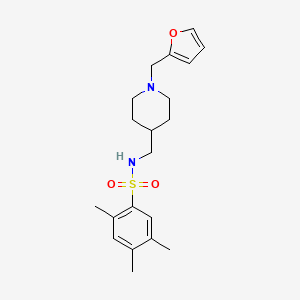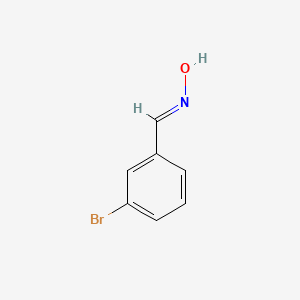![molecular formula C16H16N4O4S2 B2447912 methyl 3-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1797735-96-6](/img/structure/B2447912.png)
methyl 3-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)thiophene-2-carboxylate: is an organic compound with multifaceted applications in various fields such as chemistry, biology, and industry. This compound exhibits a distinctive structure that makes it particularly useful in scientific research and potentially in therapeutic settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)thiophene-2-carboxylate typically involves a multi-step process starting from readily available precursors. The general approach includes:
Formation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine ring system: through a condensation reaction involving appropriate aldehyde and ketone derivatives under controlled temperature conditions.
Sulfonylation of the heterocyclic compound: by reacting with sulfonyl chlorides in the presence of a base to yield the intermediate sulfonyl derivative.
Esterification with thiophene-2-carboxylic acid: to incorporate the thiophene ester moiety, using common esterification reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods: Large-scale production would involve optimizing the reaction conditions to improve yield and purity. This can include the use of high-pressure reactors and continuous flow systems to handle exothermic reactions and manage reaction times effectively.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, primarily at the thiophene moiety, leading to the formation of sulfoxides and sulfones.
Reduction: : Reduction reactions can be employed to modify the pyrazolo ring system, potentially opening pathways for further functionalization.
Oxidation: : Reagents like m-chloroperbenzoic acid (mCPBA) or potassium permanganate (KMnO₄) under mild conditions.
Reduction: : Hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: : Alkyl halides or aryl diazonium salts in the presence of catalysts.
Major Products: Depending on the reaction type, the products can range from simple functional group modifications to more complex derivatives. For instance, oxidation yields sulfoxides and sulfones, while substitution can introduce alkyl or aryl groups.
Scientific Research Applications
In Chemistry:
As a Catalyst: : Due to its complex structure, it can serve as a catalyst in organic synthesis reactions.
Intermediate in Synthesis: : Used as an intermediate for synthesizing other advanced heterocyclic compounds.
Molecular Probes: : Utilized in studying biological processes due to its ability to interact with various biomolecules.
Drug Development: : Investigated for potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Anti-cancer Research: : Explored for its ability to inhibit certain cancer-related pathways.
Antimicrobial Agents: : Potential use in developing new antibiotics or antifungal agents.
Material Science: : Employed in the development of novel materials with specific electronic or optical properties.
Agricultural Chemicals: : Potential use in creating new agrochemicals for pest control.
Mechanism of Action
The mechanism of action of methyl 3-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. This interaction typically results in the inhibition or modulation of biological pathways, which can lead to therapeutic effects. The exact mechanism often involves binding to the active site of enzymes or altering the conformation of receptors, thereby influencing cellular processes.
Comparison with Similar Compounds
When compared to similar compounds such as methyl 3-((2-methyl-7H-pyrazolo[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)thiophene-2-carboxylate and methyl 3-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyridine-6(5H)-yl)sulfonyl)thiophene-2-carboxylate , methyl 3-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)thiophene-2-carboxylate stands out due to its unique pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core structure, which contributes to its distinct chemical and biological properties.
List of Similar Compounds:Methyl 3-((2-methyl-7H-pyrazolo[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)thiophene-2-carboxylate
Methyl 3-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyridine-6(5H)-yl)sulfonyl)thiophene-2-carboxylate
This article should give you a comprehensive overview of this compound, covering its synthesis, reactions, applications, and more
Properties
IUPAC Name |
methyl 3-[(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)sulfonyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S2/c1-10-7-14-17-8-11-9-19(5-3-12(11)20(14)18-10)26(22,23)13-4-6-25-15(13)16(21)24-2/h4,6-8H,3,5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAPRHTXRRBLKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=C(SC=C4)C(=O)OC)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2447831.png)
![2,4-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2447832.png)
![N1-(2,4-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2447833.png)



![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2447844.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2447845.png)
![(E)-3-(2-chlorophenyl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2447847.png)
![4-(3,4-dichlorophenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2447848.png)
![3-Bromo-7-methoxy-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2447849.png)
![1-allyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2447850.png)
